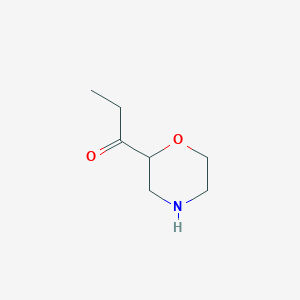
1-(Morpholin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-2-yl)propan-1-one is an organic compound that features a morpholine ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-2-yl)propan-1-one typically involves the reaction of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane to obtain 1-(morpholin-4-yl)propane-1,2-dione. This intermediate is then reacted with 4-allylthiosemicarbazide in ethanol to yield the final product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted morpholine derivatives and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Morpholin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Morpholin-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. Specific pathways and targets are still under investigation, but its ability to interact with enzymes and receptors is of particular interest .
Comparison with Similar Compounds
- 1-(Morpholin-4-yl)propan-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-(4-Isobutyl-phen-yl)-1-(morpholin-4-yl)propan-1-one
Uniqueness: 1-(Morpholin-2-yl)propan-1-one is unique due to the position of the morpholine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct properties that make it valuable for specific applications in research and industry .
Biological Activity
1-(Morpholin-2-yl)propan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_13NO, with a molecular weight of approximately 143.19 g/mol. The compound features a morpholine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antagonistic Activity : Preliminary studies suggest that this compound may act as an antagonist at specific receptors involved in metabolic regulation, potentially influencing glucose metabolism and adipocyte differentiation. This positions it as a candidate for treating metabolic disorders such as obesity and diabetes .
- Anti-inflammatory Properties : The compound has also shown promise in exhibiting anti-inflammatory effects, which could be beneficial in managing chronic inflammatory diseases .
The mechanism of action for this compound involves its interaction with various molecular targets. The morpholine moiety allows the compound to form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, modulating their activity. This can lead to alterations in cellular signaling pathways and metabolic processes .
Study on Metabolic Regulation
A study investigating the effects of this compound on metabolic pathways found that it significantly influenced glucose uptake in adipocytes. The compound was shown to enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes .
Anti-inflammatory Research
In another study focused on chronic inflammation, this compound demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro. This suggests its potential utility in treating conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-morpholin-2-ylpropan-1-one |
InChI |
InChI=1S/C7H13NO2/c1-2-6(9)7-5-8-3-4-10-7/h7-8H,2-5H2,1H3 |
InChI Key |
XSHPJCNAJYLEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















